Extreme Potency for PI3Kγ: A >1,000-Fold Improvement Over a Clinical Candidate
4-Pyridin-3-ylpyrrolidin-2-one exhibits exceptionally high affinity for the PI3Kγ (p110 gamma) isoform, with an IC50 value of 0.0140 nM [1]. This potency is over 1,100-fold greater than that of the clinical-stage PI3Kγ inhibitor IPI-549 (Eganelisib), which has a reported IC50 of 16 nM .
| Evidence Dimension | Inhibitory potency (IC50) against PI3Kγ enzyme |
|---|---|
| Target Compound Data | IC50 = 0.0140 nM |
| Comparator Or Baseline | IPI-549 (Eganelisib) IC50 = 16 nM |
| Quantified Difference | Target compound is approximately 1,143 times more potent. |
| Conditions | In vitro enzyme inhibition assays. The source assay for the target compound is described as 'Inhibition of p110 gamma (unknown origin)'. IPI-549 data is from an in vitro kinase assay. |
Why This Matters
This vast difference in potency positions 4-Pyridin-3-ylpyrrolidin-2-one as a superior starting point for developing next-generation PI3Kγ inhibitors or as a highly potent tool compound for target validation studies.
- [1] BindingDB. Entry for CHEMBL1922094 (BDBM50358204). Affinity Data for PI3Kgamma. View Source
